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molecular formula C9H8BrNO B1373445 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one CAS No. 681246-49-1

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Cat. No. B1373445
M. Wt: 226.07 g/mol
InChI Key: VMRJYVAAFYLRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399490B2

Procedure details

A solution of 6-aminoindanone (12 g, 81.6 mmol) in N,N-dimethylformamide (220 ml) is treated with N-bromosuccinimide (14.5 g, 81.6 mmol) in portions over a period of one hour and stirred for one hour. Evaporation of the solvent and water/dichloromethane workup followed by purification by chromatography with EtOAc/hexane (1:3) as eluent gives the product 6-amino-7-bromoindanone; LC/MS: 226/228 (M+1)+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:10]([Br:12])=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=CC=C2CCC(C2=C1)=O
Name
Quantity
14.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and water/dichloromethane workup
CUSTOM
Type
CUSTOM
Details
followed by purification by chromatography with EtOAc/hexane (1:3) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2CCC(C2=C1Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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